molecular formula C10H11NO4 B173416 Ethyl 4-methyl-3-nitrobenzoate CAS No. 19013-15-1

Ethyl 4-methyl-3-nitrobenzoate

Cat. No. B173416
CAS RN: 19013-15-1
M. Wt: 209.2 g/mol
InChI Key: FWOACYVHDUBZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . The IUPAC name for this compound is ethyl 4-methyl-3-nitrobenzoate .


Synthesis Analysis

The synthesis of Ethyl 4-methyl-3-nitrobenzoate can be achieved through the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . The synthesis process involves the use of concentrated sulfuric acid and nitric acid .


Molecular Structure Analysis

The InChI code for Ethyl 4-methyl-3-nitrobenzoate is 1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

The nitration of methyl benzoate, a process involved in the synthesis of Ethyl 4-methyl-3-nitrobenzoate, is an example of an electrophilic aromatic substitution reaction . The carbonyl group of methyl benzoate acts as an electron withdrawing group, which deactivates the benzene ring .


Physical And Chemical Properties Analysis

Ethyl 4-methyl-3-nitrobenzoate is a solid compound . It has a molecular weight of 209.2 and its linear formula is C10H11NO4 .

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 4-methyl-3-nitrobenzoate is involved in various chemical synthesis processes. Studies have shown its use in the synthesis of diaryl disulfides and related benzoic acids through the action of sodium hydroxide on specific esters (El-Hegazy, El-Bardan, & Hamed, 1994). Another research highlights the synthesis and spectral studies of similar compounds, indicating its role in the formation of various ester derivatives (El-Bardan, 1992).

Solubility and Thermodynamic Modeling

The solubility and thermodynamic behavior of compounds related to Ethyl 4-methyl-3-nitrobenzoate have been studied extensively. A study focusing on 3-methyl-4-nitrobenzoic acid explored its solubility in various organic solvents, providing insights into its dissolution process and thermodynamic properties (Wu, Di, Zhang, & Zhang, 2016).

Nonlinear Optical Properties

Ethyl 4-methyl-3-nitrobenzoate and its derivatives have been examined for their nonlinear optical properties. A study on hydrazone derivatives, including a related compound, investigated their third-order nonlinear optical properties, indicating potential applications in photonic devices (Nair et al., 2022).

Esterification Catalysis

Research has been conducted on the synthesis of Ethyl 4-methyl-3-nitrobenzoate using various catalysts. A study exploring the use of TiO2/Fe3+ as a catalyst demonstrated effective esterification reactions (Rong-geng, 2012). Another study investigated the esterification of 4-nitrobenzoic acid using acidic ionic liquid as a catalyst, achieving a high yield (Hong-ze, 2013).

Crystal Structure Analysis

The crystal structure of compounds similar to Ethyl 4-methyl-3-nitrobenzoate has been analyzed to understand their molecular interactions. A study on ethyl 4-butylamino-3-nitrobenzoate revealed intramolecular and intermolecular hydrogen bonding in its crystal structure (Narendra Babu et al., 2009).

Pharmacological Applications

While focusing on non-drug-related applications, it's notable that derivatives of Ethyl 4-methyl-3-nitrobenzoate have been explored for their potential pharmacological activities. A compound synthesized from 4-(methylamino)-3-nitrobenzoic acid exhibited anti-gastric cancer activity in vitro (Liu et al., 2019).

Safety And Hazards

When handling Ethyl 4-methyl-3-nitrobenzoate, it is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers

There are several papers related to Ethyl 4-methyl-3-nitrobenzoate. One paper discusses the synthesis of benzocaine, which involves the esterification of p-nitrobenzoic acid, a process similar to the synthesis of Ethyl 4-methyl-3-nitrobenzoate . Another paper discusses the preparation of Ethyl 4-Nitrobenzoate using ultradispersed natural zeolite catalysts .

properties

IUPAC Name

ethyl 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOACYVHDUBZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565861
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-3-nitrobenzoate

CAS RN

19013-15-1
Record name Ethyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-3-nitro-benzoic acid (71 g, 0.39 mol) was dissolved in dry EtOH (600 mL) and dry HCl gas was bubbled into the solution for 5 min. The reaction was heated to 90° C. under N2 for 20 h, then cooled and concentrated to give 4-methyl-3-nitro-benzoic acid ethyl ester as a straw-color liquid (80.0 g, yield 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

4-Methyl-3-nitrobenzoic acid (71 g, 0.39 mol) is dissolved in dry ethanol (600 mL) and dry HCl gas is bubbled into the solution for 5 min. The reaction mixture is heated to 90° C. under N2 for 20 h. The solvent is removed under vacuum to afford the title compound as a straw-colored liquid (80.0 g, 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methyl-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methyl-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methyl-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methyl-3-nitrobenzoate

Citations

For This Compound
4
Citations
B Jones, J Robinson - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… For instance, in ethyl 4-methyl-3-nitrobenzoate the individual group increments are Ef3-N0, -2500 cd. and Ef4-Me + 460 cal. The predicted additive increment should, therefore, be -…
Number of citations: 18 pubs.rsc.org
H Koshio, F Hirayama, T Ishihara, R Shiraki… - Bioorganic & medicinal …, 2005 - Elsevier
… Compound 20b was synthesized from ethyl 4-methyl-3-nitrobenzoate according to the same procedure as that for 20a. Compound 20b was obtained as a yellow amorphous powder (45…
Number of citations: 28 www.sciencedirect.com
WT Xu, N Jin, J Xu, YG Xu, QJ Wang, QD You - Bioorganic & medicinal …, 2009 - Elsevier
… To a solution of ethyl 4-methyl-3-nitrobenzoate (2.0 g, 9.5 mmol) in anhydrous CCl 4 (40 ml) was added NBS (2.15 g, 9.5 mmol) and benzoyl peroxide in catalystic amount. The mixture …
Number of citations: 20 www.sciencedirect.com
AM Gilbert, TJ Katz, WE Geiger… - Journal of the …, 1993 - ACS Publications
The optically active helical bis-cobaltocenium salt 6 is synthesized, as are two relatedmonocobaltocenium salts, 29 and 30. The structure of 6 is analyzed by X-ray diffraction, which …
Number of citations: 86 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.